Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorocarbonyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Chlorocarbonyl Group: The chlorocarbonyl group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Esterification: The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorocarbonyl group in Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The chlorocarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Methanol (CH₃OH): Used in esterification reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Potassium Permanganate (KMnO₄): Used for oxidation reactions.
Major Products
Amides: Formed from nucleophilic substitution with amines.
Esters: Formed from esterification reactions.
Alcohols: Formed from reduction of the chlorocarbonyl group.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for various modifications, making it valuable in the development of new compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the discovery of new drugs with therapeutic effects.
Industry
In the agrochemical industry, derivatives of this compound may be used as pesticides or herbicides. The presence of the chlorocarbonyl group can enhance the biological activity of these derivatives, making them effective against a wide range of pests and weeds.
Mechanism of Action
The mechanism by which Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The isopropyl group offers steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 5-carbonochloridoyl-1-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-5(2)12-7(8(10)13)4-6(11-12)9(14)15-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWQNAFXCPQUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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